molecular formula C10H11N3O3S B2841002 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1219914-40-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No.: B2841002
CAS No.: 1219914-40-5
M. Wt: 253.28
InChI Key: LSVGPMSFQRXFGL-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylisothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and coumarin derivatives. These compounds have been explored for their insecticidal properties against Spodoptera littoralis, showcasing potential agricultural applications (Fadda et al., 2017).

Antitumor Activity

Research into 2-cyano-N-(thiazol-2-yl) acetamide derivatives has revealed promising antitumor properties. Specifically, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects on cancer cell lines, comparing favorably to the known drug doxorubicin (Albratty et al., 2017).

Novel Heterocyclic Compounds Synthesis

The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the compound's utility in creating previously unknown heterocyclic compounds. These derivatives could have potential applications in various fields, including pharmaceuticals and materials science (Palamarchuk et al., 2019).

Development of ACAT Inhibitors

The compound has been utilized in the design of potent inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. Such inhibitors are being explored for their potential to treat diseases associated with ACAT-1 overexpression, highlighting a therapeutic application (Shibuya et al., 2018).

Antimicrobial Agents Synthesis

A series of new compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated good antibacterial and antifungal activities, comparable to known antibiotics. This research suggests the compound's role in developing new antimicrobial agents, addressing the need for novel treatments against resistant strains (Hossan et al., 2012).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-4-8(17-12-6)11-7(14)5-13-9(15)2-3-10(13)16/h4H,2-3,5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVGPMSFQRXFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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